(4-bromobenzyl)(4-methoxyphenyl)amine
Description
(4-Bromobenzyl)(4-methoxyphenyl)amine is a secondary amine featuring a 4-bromobenzyl group and a 4-methoxyphenyl substituent. The bromine atom at the para position of the benzyl group introduces electron-withdrawing effects, while the methoxy group on the aryl ring provides electron-donating properties. The compound is structurally analogous to diarylamines used in optoelectronic materials and pharmaceuticals, where substituent positioning critically modulates functionality .
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-4-methoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-17-14-8-6-13(7-9-14)16-10-11-2-4-12(15)5-3-11/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHGPZICGRYMDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison with Key Analogues
Key Observations :
- Electronic Effects : Bromine (electron-withdrawing) and methoxy (electron-donating) groups in the target compound create a polarized amine center, enhancing nucleophilicity compared to alkyl-substituted analogues like N-isopropyl-(4-bromobenzyl)amine .
- Optoelectronic Applications : Bis(4-methoxyphenyl)amine derivatives (e.g., in ) are used in hole-transport materials; bromine substitution in the target compound could alter charge transport efficiency .
Key Observations :
- The target compound can be synthesized via Buchwald-Hartwig amination , leveraging palladium catalysts to couple 4-bromobenzyl halides with 4-methoxyaniline derivatives . This method contrasts with greener approaches (e.g., lemon juice-mediated imine synthesis in ), which may offer sustainability benefits but lower yields.
- Bromine substituents enhance reactivity in cross-coupling reactions compared to non-halogenated analogues, as seen in ’s dye synthesis .
Table 3: Property Comparison
Key Observations :
- Antiproliferative activity in related compounds (e.g., ) suggests the target compound could be explored for anticancer applications, though its efficacy may depend on substituent optimization .
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